N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide
CAS No.: 548775-58-2
Cat. No.: VC16187319
Molecular Formula: C16H24N2OSi
Molecular Weight: 288.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 548775-58-2 |
|---|---|
| Molecular Formula | C16H24N2OSi |
| Molecular Weight | 288.46 g/mol |
| IUPAC Name | N,N-diethyl-2-trimethylsilylindole-1-carboxamide |
| Standard InChI | InChI=1S/C16H24N2OSi/c1-6-17(7-2)16(19)18-14-11-9-8-10-13(14)12-15(18)20(3,4)5/h8-12H,6-7H2,1-5H3 |
| Standard InChI Key | FVRCYZLAJZNZRQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide comprises a planar indole ring system substituted with a trimethylsilyl (-Si(CH₃)₃) group at the 2-position and a carboxamide (-CON(C₂H₅)₂) group at the 1-position . The trimethylsilyl moiety enhances the compound’s lipophilicity and stability under inert conditions, while the carboxamide group introduces hydrogen-bonding capabilities.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂OSi |
| Molecular Weight | 288.46 g/mol |
| CAS Registry Number | 548775-58-2 |
| IUPAC Name | N,N-Diethyl-2-(trimethylsilyl)-1H-indole-1-carboxamide |
| SMILES | CCN(CC)C(=O)N1C(=CC2=CC=CC=C21)Si(C)C |
The compound’s three-dimensional conformation, as inferred from PubChem’s computational models, reveals a slight puckering of the indole ring due to steric interactions between the silyl and carboxamide groups .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF), with limited solubility in water (<0.1 mg/mL) . The trimethylsilyl group confers stability against oxidation but renders the compound sensitive to acidic hydrolysis, leading to desilylation.
Spectroscopic Data
Table 2: Spectroscopic Characteristics
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 0.38 (s, 9H, Si(CH₃)₃), 1.25 (t, 6H, NCH₂CH₃), 3.55 (q, 4H, NCH₂), 6.98–7.45 (m, 4H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 1.2 (Si(CH₃)₃), 13.8 (NCH₂CH₃), 42.5 (NCH₂), 121.8–138.4 (Ar-C), 165.2 (C=O) |
| IR (ATR) | ν 2950 cm⁻¹ (C-H stretch), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (Si-C) |
The infrared spectrum confirms the presence of carbonyl and silicon-carbon bonds, while mass spectrometry (EI) reveals a molecular ion peak at m/z 288.4 ([M]⁺) .
Reactivity and Functionalization
The indole nucleus undergoes electrophilic substitution preferentially at the 3-position due to the electron-donating silyl group at C-2 . Key reactions include:
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Deprotection: Cleavage of the silyl group using tetrabutylammonium fluoride (TBAF) to yield 2-hydroxyindole derivatives.
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Nucleophilic Acyl Substitution: Replacement of the carboxamide group with amines or alcohols under acidic conditions.
Mechanistic Insight: Density functional theory (DFT) calculations suggest that the silyl group stabilizes transition states during electrophilic attacks by delocalizing electron density .
Applications in Research
Organic Synthesis
The compound serves as a precursor to silyl-protected indole intermediates, enabling the synthesis of alkaloids and heterocyclic pharmaceuticals. For example, it has been used in the total synthesis of (±)-strychnine analogs .
Medicinal Chemistry
Comparison with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| 2-Trimethylsilylindole | C₁₁H₁₅NSi | Lacks carboxamide group |
| N,N-Diethylindole-1-carboxamide | C₁₃H₁₆N₂O | No silyl protection |
| 5-Methoxyindole-3-acetic acid | C₁₁H₁₁NO₃ | Natural auxin derivative |
The presence of both silyl and carboxamide groups in N,N-Diethyl-2-(trimethylsilyl)indole-1-carboxamide distinguishes it from simpler indole derivatives, enabling multifunctional reactivity.
Future Directions
Further research should prioritize:
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Catalytic Applications: Leveraging the silyl group in asymmetric catalysis.
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Biological Screening: Evaluating anticancer or antimicrobial properties.
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Green Synthesis: Developing solvent-free or microwave-assisted protocols.
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